molecular formula C10H23NO B13519320 6-(Isopropyl(methyl)amino)hexan-2-ol

6-(Isopropyl(methyl)amino)hexan-2-ol

Cat. No.: B13519320
M. Wt: 173.30 g/mol
InChI Key: NYUGIIQFUAEHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    6-(Isopropyl(methyl)amino)hexan-2-ol: is a chemical compound with the empirical formula . It combines an alcohol group (hydroxyl) with an amino group, making it an interesting hybrid.

  • The compound’s systematic name indicates its structure: it contains a hexane backbone (six carbon atoms) with an isopropyl group (a branched three-carbon chain) attached to one of the carbons. Additionally, there’s a hydroxyl group (-OH) and a methylamino group (-NHCH3) on adjacent carbons.
  • The presence of the hydroxyl group makes it an alcohol, and the amino group adds further complexity.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, it can be prepared through various methods. One approach involves the reaction of an appropriate amine (such as methylamine) with a suitable halohydrin (e.g., 2-chlorohexan-1-ol) under basic conditions.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that it’s synthesized in research laboratories rather than on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: As an alcohol, 6-(Isopropyl(methyl)amino)hexan-2-ol can undergo typical alcohol reactions, including oxidation (to form aldehydes or carboxylic acids), reduction (to form alcohols or amines), and substitution (e.g., with halogens).

      Common Reagents and Conditions: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can oxidize the alcohol group. Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

      Major Products: The specific products depend on the reaction conditions. For example, oxidation might yield an aldehyde or a carboxylic acid, while reduction could give an amine.

  • Scientific Research Applications

      Chemistry: Researchers might use this compound as a building block for more complex molecules due to its unique combination of functional groups.

      Biology and Medicine: Investigating its biological activity, potential pharmacological effects, or interactions with cellular targets could be relevant.

      Industry: While not directly used in industry, understanding its properties could inform the design of related compounds.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to explore how it interacts with biological systems.
  • Comparison with Similar Compounds

      Similar Compounds: Other alcohols with amino groups or isopropyl substituents might be relevant. For instance, compare it to 2-amino-2-methyl-1-propanol or other related structures.

    Properties

    Molecular Formula

    C10H23NO

    Molecular Weight

    173.30 g/mol

    IUPAC Name

    6-[methyl(propan-2-yl)amino]hexan-2-ol

    InChI

    InChI=1S/C10H23NO/c1-9(2)11(4)8-6-5-7-10(3)12/h9-10,12H,5-8H2,1-4H3

    InChI Key

    NYUGIIQFUAEHGG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N(C)CCCCC(C)O

    Origin of Product

    United States

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